![molecular formula C11H11NO B2473007 7'-甲基螺[环丙烷-1,3'-吲哚]-2'-酮 CAS No. 1360952-70-0](/img/structure/B2473007.png)

7'-甲基螺[环丙烷-1,3'-吲哚]-2'-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

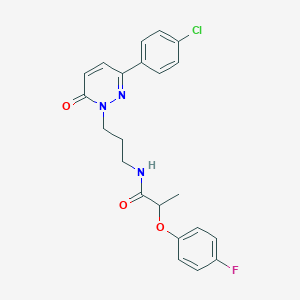

Spiro compounds like “7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one” are a class of organic compounds that have two rings sharing one atom . They have been synthesized and evaluated for their biological activity against different human cancer cell lines .

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two rings sharing a single atom . The specific molecular structure of “7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For spiro compounds, these properties can include factors like hardness, topography, and hydrophilicity . Specific properties for “7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one” are not available in the sources I found.科学研究应用

合成与反应性

- 7'-甲基螺[环丙烷-1,3'-吲哚]-2'-酮参与螺[吡咯烷-3,3'-吲哚]-2-酮的合成,证明了螺蒽氧唑烷酮与环丙烷的反应性 (Buev, Moshkin, & Sosnovskikh, 2018).

- 该化合物在无催化剂和高度非对映选择性反应中有效环丙烷化,使用乙基重氮乙酸酯,突出了其在立体选择性合成中的重要性 (Maurya 等人,2014)。

- 它还在螺[环丙烷 -1,3' -羟吲哚]-2 -羧酸及其衍生物的合成中发挥作用,涉及非对映选择性环丙烷化反应 (Yong 等人,2007)。

催化和合成应用

- 该化合物用于基于 Mn(III) 的 N-芳基-2-氧代环烷-1-羧酰胺的氧化环化,有助于螺吲哚酮的合成,这对开发新的合成方法具有重要意义 (片山和西野,2019)。

- 在非对映选择性合成的背景下,它用于直接合成螺环丙烷-1,3'-羟吲哚,展示了其在创建复杂分子结构方面的多功能性 (Roy & Chen, 2013)。

潜在生物学应用

- 螺[环丙烷-1,3'-吲哚]-2'-酮,包括 7'-甲基螺[环丙烷-1,3'-吲哚]-2'-酮在内的类别,已被合成并评估其抗癌活性。它们对各种人类癌细胞系显示出有希望的结果,表明在癌症治疗中具有潜在应用 (Reddy 等人,2015)。

结构和分子分析

- 该化合物在有机金属化学中的相关性从其三羰基铬配合物的合成和结构分析中显而易见,有助于理解金属有机骨架 (Rodríguez 等人,1996)。

环加成和化学转化

- 它用于环加成反应,例如功能化螺[环丙烷-1,3'-吲哚]的合成,展示了其在创建多样化化学实体中的实用性 (Qi, Han, & Yan, 2016)。

药物发现和开发

- 该化合物是 Polo 样激酶 4 抑制剂发现中的组成部分,突出了其在药物发现中的作用,特别是在识别潜在抗肿瘤剂方面 (Sampson 等人,2015)。

光反应性和手性敏化

- 研究了其光化学消旋化,提供了对其在手性合成和光化学中的潜力的见解 (Li 等人,2020)。

安全和危害

作用机制

Target of Action

The primary target of 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is the Kv3.1 voltage-gated potassium channel . Kv3.1 channels are crucial for the rapid firing of action potentials in certain neurons, particularly in the auditory system and in some parts of the brain involved in cognition .

Mode of Action

7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one acts as a modulator of the Kv3.1 channel . By modulating the activity of these channels, it can influence the firing rates of neurons that express these channels . The exact nature of this modulation and the resulting changes in neuronal activity are currently under investigation.

Biochemical Pathways

The Kv3.1 channels are involved in the regulation of neuronal excitability and the transmission of electrical signals in the nervous system . By modulating these channels, 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one can potentially influence these processes.

Result of Action

The molecular and cellular effects of 7’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one’s action would depend on its specific interactions with the Kv3.1 channels and the subsequent changes in neuronal activity. Given the role of these channels in neuronal excitability and signal transmission, modulation of these channels could potentially influence cognitive processes and auditory function .

属性

IUPAC Name |

7-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-2-4-8-9(7)12-10(13)11(8)5-6-11/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIJBCGJMHBFJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(CC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2472924.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2472931.png)

![1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2472937.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2472945.png)

![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)